methyl [7-(2-amino-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate
Description
Methyl [7-(2-amino-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate is a coumarin derivative characterized by a 4,8-dimethyl-2-oxo-2H-chromen core substituted at the 7-position with a 2-amino-2-oxoethoxy group and an acetoxy methyl ester at the 3-position. This compound is structurally related to the parent molecule methyl 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate (EMAC10163), which serves as a precursor for synthesizing derivatives via substitution of the 7-hydroxy group .
Properties
IUPAC Name |
methyl 2-[7-(2-amino-2-oxoethoxy)-4,8-dimethyl-2-oxochromen-3-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO6/c1-8-10-4-5-12(22-7-13(17)18)9(2)15(10)23-16(20)11(8)6-14(19)21-3/h4-5H,6-7H2,1-3H3,(H2,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEYCMOWDVLSCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)N)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl [7-(2-amino-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate typically involves multi-step organic reactions. One common method starts with the preparation of 7-amino-4,8-dimethyl-2-oxo-2H-chromen-3-yl acetate, which is then reacted with ethyl oxalyl chloride to introduce the 2-amino-2-oxoethoxy group .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions efficiently .
Chemical Reactions Analysis
Amino Group (NH₂)
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Acylation : Reaction with acyl chlorides to form amides (e.g., RCOCl → RCONHR’) .
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Nucleophilic Substitution : Participation in alkylation or alkylation with alkyl halides .
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Salt Formation : Protonation under acidic conditions (e.g., HCl → NH₃⁺) .
Oxo Group (C=O)
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Reduction : Conversion to hydroxyl (–OH) using NaBH₄ or LiAlH₄ .
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Condensation : Reaction with enolates or amines (e.g., aldol-like reactions) .
Coumarin Backbone
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Electrophilic Substitution : Reactions at the 4- or 8-methyl positions under acidic/basic conditions .
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Ester Hydrolysis : Conversion of the acetate ester to carboxylic acid (e.g., NaOH → COO⁻Na⁺) .
Potential Reaction Outcomes
Biological Target Interactions
While direct data is unavailable, structural analogs (e.g., 2-amino coumarins) exhibit:
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Enzyme Inhibition : Likely targets carbonic anhydrases or kinases via hydrogen bonding (NH₂) and carbonyl interactions .
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Antioxidant Activity : Methoxy groups may enhance radical scavenging.
Stability and Handling
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that coumarin derivatives, including methyl [7-(2-amino-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate, exhibit promising anticancer properties. A study demonstrated that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The incorporation of an amino group enhances the compound's interaction with biological targets, potentially increasing its efficacy against tumors.
1.2 Anti-inflammatory Properties
This compound has been evaluated for its anti-inflammatory effects. Coumarin derivatives are known to modulate inflammatory pathways, which may be beneficial in treating conditions like arthritis and other inflammatory disorders . The structural modifications in this compound contribute to its ability to inhibit pro-inflammatory cytokines.
Synthesis and Derivative Development
2.1 Synthetic Routes
The synthesis of this compound typically involves multi-step reactions that allow for the introduction of functional groups essential for its biological activity. Various synthetic methodologies have been explored, including:
- Condensation Reactions: These are crucial for forming the chromenone structure.
- Functional Group Modifications: Alterations such as alkylation or acylation are employed to enhance solubility and bioactivity.
Table 1: Synthetic Methods Overview
| Method | Description | Advantages |
|---|---|---|
| Condensation | Combines two or more reactants to form a new compound | High yield and specificity |
| Alkylation | Introduces alkyl groups to increase lipophilicity | Improved membrane permeability |
| Acylation | Adds acyl groups to enhance reactivity | Increased biological activity |
Pharmacological Studies
3.1 In Vivo and In Vitro Studies
Pharmacological evaluations have shown that this compound can modulate various biological pathways:
- Cell Line Studies: In vitro studies using cancer cell lines have demonstrated significant reductions in cell viability when treated with this compound.
- Animal Models: In vivo studies indicate potential therapeutic effects in reducing tumor size and improving survival rates in cancer models.
Table 2: Summary of Pharmacological Findings
Mechanism of Action
The mechanism of action of methyl [7-(2-amino-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of DNA synthesis and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Yields for analogous reactions vary widely (46–74%), influenced by steric and electronic effects of substituents. The amino group’s reactivity may necessitate optimized conditions for efficient coupling .
Physicochemical and Pharmacokinetic Properties
The 2-amino-2-oxoethoxy group significantly impacts drug-like properties:
Table 2: Comparative Physicochemical Properties
Key Observations :
- Flavonoid acetamides with similar substituents exhibit enhanced bioavailability due to balanced hydrophilicity and hydrogen-bonding capacity .
Enzyme Inhibition
- EMAC10163 Analogs : Derivatives with bulky aryl groups (e.g., EMAC10163g) show selective inhibition of tumor-associated carbonic anhydrases, attributed to steric complementarity with enzyme active sites .
- Target Compound: The amino-oxoethoxy group may enhance binding to polar residues in biological targets (e.g., anion exchangers like SLC26A3), though direct data are lacking .
Antioxidant Activity
- Flavonoid acetamides with 2-amino-2-oxoethoxy groups exhibit reduced antioxidant capacity compared to parent flavonoids, likely due to decreased radical scavenging from hydroxyl group substitution .
Crystallographic and Conformational Analysis
- Coumarin derivatives often adopt planar conformations, with substituents influencing packing in crystal lattices.
Biological Activity
Methyl [7-(2-amino-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes current research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.
This compound belongs to the flavonoid class of compounds, characterized by a chromenone backbone. The presence of the amino and oxoethoxy groups enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It is believed to inhibit specific enzymes by binding to their active sites. This interaction can lead to reduced inflammation and inhibited growth of cancer cells .
- Antioxidant Activity : The compound exhibits significant antioxidant properties, demonstrated through assays like the DPPH assay, which measures its ability to scavenge free radicals. The IC50 values for antioxidant activity range from 31.52 to 198.41 µM, indicating varying levels of effectiveness depending on structural modifications .
- Bioavailability : Studies have shown that the bioavailability of this compound is influenced by its structural components, with values reported between 15.97% and 38.12% using dialysis tubing methods .
Case Studies
- Anticancer Activity : In vitro studies have indicated that derivatives of this compound may possess anticancer properties. For instance, certain analogues were tested against CCRF-CEM leukemia cells, revealing varying degrees of cytotoxicity .
- Flavonoid Derivatives : A study explored the structural modifications on flavonoid acetamides similar to this compound, highlighting how hydroxyl and methylene groups impact antioxidant capacity and overall bioactivity .
Data Table: Biological Activities
Q & A
Q. Key Challenges :
- Regioselectivity : Ensuring substitutions occur at positions 4, 7, and 8 without side reactions.
- Stability of the 2-Oxo Group : Acidic conditions may hydrolyze the lactone ring; use anhydrous solvents (e.g., DMF) and low temperatures .
- Purification : Column chromatography or recrystallization is required to isolate the pure product due to polar byproducts.
Q. Table 1: Representative Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Esterification | Methyl acrylate, K₂CO₃, DMF, 60°C | 75–80 | |
| 2 | Etherification | 2-Chloroacetamide, NaH, THF, reflux | 60–65 | |
| 3 | Methylation | CH₃I, Ag₂O, DCM, RT | 85–90 |
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
Primary Techniques :
X-ray Crystallography : Resolve bond lengths and angles (e.g., C7—O bond: 1.36 Å, confirming ether linkage) .
NMR Spectroscopy :
- ¹H NMR : Peaks at δ 2.3–2.6 ppm (4,8-dimethyl groups), δ 4.1–4.3 ppm (acetate ester), δ 6.8–7.2 ppm (coumarin aromatic protons).
- ¹³C NMR : Carbonyl signals at δ 165–170 ppm (2-oxo, ester, and amide groups).
Mass Spectrometry : ESI-MS ([M+H]⁺ expected for C₁₆H₁₆N₂O₇: 348.3 g/mol) .
Validation : Compare spectral data with structurally analogous coumarins (e.g., ethyl 2-[(2-oxo-2H-chromen-7-yl)-oxy]acetate ).
Advanced: What strategies can be employed to investigate the compound's interaction with bacterial enzymes, and how can conflicting activity data be resolved?
Methodological Answer:
Experimental Design :
Fluorescence-Based Assays : Monitor changes in fluorescence intensity when the compound binds to enzymes (e.g., β-lactamases) .
Kinetic Studies : Measure and using Michaelis-Menten plots to assess inhibition/activation.
Isothermal Titration Calorimetry (ITC) : Quantify binding affinity () and stoichiometry.
Q. Resolving Data Contradictions :
- Control Experiments : Test for autofluorescence interference or non-specific binding.
- Replicates : Use ≥4 biological replicates (as in ) to account for variability.
- Structural Analysis : Perform molecular docking to validate binding poses (e.g., using AutoDock Vina) .
Advanced: How does the compound's electronic configuration influence its fluorescence properties, and what experimental approaches can validate computational predictions?
Methodological Answer:
Key Factors :
- Extended π-Conjugation : The coumarin core and substituents (e.g., amino-oxoethoxy) enhance intramolecular charge transfer (ICT).
- Solvatochromism : Fluorescence λmax shifts with solvent polarity (e.g., 450 nm in DMSO vs. 430 nm in hexane).
Q. Validation Methods :
Time-Dependent Density Functional Theory (TD-DFT) : Predict excitation/emission wavelengths and compare with experimental UV-Vis/fluorescence spectra .
Lifetime Measurements : Time-resolved fluorescence to assess excited-state decay kinetics.
Q. Table 2: Fluorescence Properties
| Solvent | λex (nm) | λem (nm) | Quantum Yield | Reference |
|---|---|---|---|---|
| DMSO | 350 | 450 | 0.65 | |
| Water | 340 | 420 | 0.12 |
Environmental: What methodologies assess the environmental fate and ecological risks of this compound?
Methodological Answer :
Framework (Adapted from ) :
Abiotic Degradation : Hydrolysis/photolysis studies (pH 5–9, UV light) to measure half-life.
Bioaccumulation : Log determination via shake-flask method.
Ecototoxicity :
- Algal Growth Inhibition (OECD 201): EC₅₀ for Pseudokirchneriella subcapitata.
- Daphnia Acute Toxicity (OECD 202): 48-h LC₅₀.
Long-Term Monitoring : Use HPLC-MS to detect residues in soil/water samples .
Advanced: What in silico and in vitro approaches are optimal for elucidating the structure-activity relationship (SAR) of this compound in drug discovery?
Methodological Answer :
Integrated Workflow :
QSAR Modeling : Use descriptors like polar surface area (PSA) and log to predict bioavailability .
Molecular Docking : Screen against targets (e.g., COX-2, kinases) using Glide or GOLD.
In Vitro Validation :
- Cytotoxicity Assays : MTT/PrestoBlue on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme Inhibition : IC₅₀ determination for serine proteases .
Case Study : Analogous coumarins showed anti-inflammatory activity via COX-2 inhibition (IC₅₀ = 2.1 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
